molecular formula C20H13N3O3S2 B11569102 1-[4-(Methylsulfanyl)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[4-(Methylsulfanyl)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11569102
M. Wt: 407.5 g/mol
InChI Key: QGPJRJACDGLTJW-UHFFFAOYSA-N
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Description

1-[4-(METHYLSULFANYL)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of functional groups, including a chromeno-pyrrole core, a thiadiazole ring, and a methylsulfanyl-substituted phenyl group

Preparation Methods

The synthesis of 1-[4-(METHYLSULFANYL)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be achieved through a series of organic reactions. One common method involves the condensation of 4-(methylsulfanyl)benzaldehyde with 2-amino-5-aryl-1,3,4-thiadiazole under microwave irradiation . This method is advantageous due to its high yield and short reaction time compared to conventional heating methods .

Chemical Reactions Analysis

1-[4-(METHYLSULFANYL)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields.

Scientific Research Applications

1-[4-(METHYLSULFANYL)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(METHYLSULFANYL)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to disrupt DNA replication and induce apoptosis in cancer cells . The compound may also inhibit key enzymes involved in cell proliferation and survival, such as tyrosine kinases and topoisomerases .

Comparison with Similar Compounds

1-[4-(METHYLSULFANYL)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:

The uniqueness of 1-[4-(METHYLSULFANYL)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties.

Properties

Molecular Formula

C20H13N3O3S2

Molecular Weight

407.5 g/mol

IUPAC Name

1-(4-methylsulfanylphenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C20H13N3O3S2/c1-27-12-8-6-11(7-9-12)16-15-17(24)13-4-2-3-5-14(13)26-18(15)19(25)23(16)20-22-21-10-28-20/h2-10,16H,1H3

InChI Key

QGPJRJACDGLTJW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O

Origin of Product

United States

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